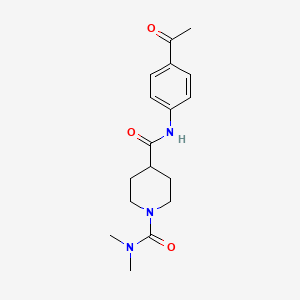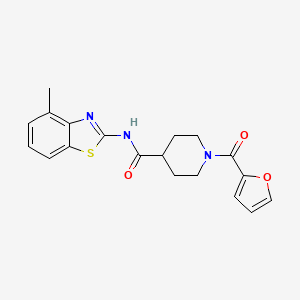![molecular formula C17H17F2N3O2 B5304082 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, commonly known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In Alzheimer's disease research, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, DFP-10825 has been shown to protect dopaminergic neurons from oxidative stress, which is a key contributor to the development of the disease.
Mecanismo De Acción
DFP-10825 works by inhibiting specific enzymes involved in various cellular processes. In cancer cells, DFP-10825 inhibits the enzyme CDK4, which is involved in cell division. In Alzheimer's disease, DFP-10825 inhibits the enzyme BACE1, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, DFP-10825 inhibits the enzyme MAO-B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFP-10825 inhibits cell division and induces apoptosis, or programmed cell death. In Alzheimer's disease, DFP-10825 reduces the accumulation of beta-amyloid plaques and improves cognitive function. In Parkinson's disease, DFP-10825 protects dopaminergic neurons from oxidative stress and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes. However, there are also limitations to using DFP-10825 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DFP-10825. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective inhibitors of the enzymes targeted by DFP-10825. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential side effects.
Métodos De Síntesis
DFP-10825 can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-difluorophenol, which is then reacted with 3-chloromethylpyridine to produce 2-(2,4-difluorophenoxy)pyridine-3-methyl chloride. This intermediate is then reacted with pyrrolidine-3-carboxamide to produce DFP-10825.
Propiedades
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-3-4-15(14(19)8-13)24-17-12(2-1-6-21-17)10-22-16(23)11-5-7-20-9-11/h1-4,6,8,11,20H,5,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYVOBRDABNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)
![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)

